Boc-D-his(tos)-OH
Overview
Description
Boc-D-histidine(tosyl)-OH, also known as tert-butyloxycarbonyl-D-histidine(tosyl)-OH, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tosyl (tosylate) group protects the imidazole side chain of histidine. This compound is particularly useful in solid-phase peptide synthesis, where selective deprotection steps are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-histidine(tosyl)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The imidazole side chain is then protected by reacting the Boc-protected histidine with tosyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of Boc-D-histidine(tosyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Chemical Reactions Analysis
Types of Reactions
Boc-D-histidine(tosyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), while the tosyl group can be removed using nucleophiles like sodium methoxide.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, sodium methoxide for tosyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Major Products Formed
Deprotected Histidine: Removal of the Boc and tosyl groups yields free D-histidine.
Peptides: Coupling reactions result in the formation of peptides containing D-histidine residues.
Scientific Research Applications
Boc-D-histidine(tosyl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-D-histidine(tosyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tosyl group protects the imidazole side chain. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the nucleophilic attack by the amino group of another amino acid.
Comparison with Similar Compounds
Boc-D-histidine(tosyl)-OH can be compared with other protected forms of histidine, such as:
Fmoc-D-histidine(tosyl)-OH: Uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Cbz-D-histidine(tosyl)-OH: Uses the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness
Boc-D-histidine(tosyl)-OH is unique due to its use of the Boc group, which is stable under mildly acidic conditions and can be removed using strong acids like trifluoroacetic acid. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection steps are crucial.
Properties
IUPAC Name |
(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146981 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69541-68-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69541-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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